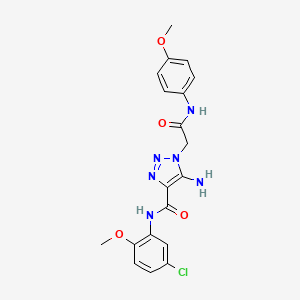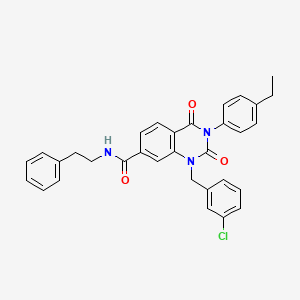![molecular formula C24H19F2N3O B11432037 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11432037.png)
4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone core linked to a benzodiazole moiety, with fluorophenyl groups enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step reactions. One common method starts with the protection of 1H-pyrrole using triisopropylsilyl chloride, followed by reaction with Vilsmeier reagent to obtain 3-formyl-1H-pyrrole. This intermediate undergoes bromination with N-bromosuccinimide and subsequent Suzuki coupling with 2-fluorophenylboronic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents for the synthesis of benzodiazepine intermediates. These intermediates can be further processed through condensation reactions under mild conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or sedative.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Known for their antimicrobial and pharmacological activities.
Triazolo-pyrazine derivatives: Exhibiting diverse biological activities such as antidiabetic and anticancer properties.
Uniqueness
1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE stands out due to its unique combination of a pyrrolidinone core and benzodiazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H19F2N3O |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H19F2N3O/c25-18-11-9-16(10-12-18)14-29-22-8-4-2-6-20(22)27-24(29)17-13-23(30)28(15-17)21-7-3-1-5-19(21)26/h1-12,17H,13-15H2 |
InChI Key |
CGHGKJPRZBHKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11431960.png)
![3-bromo-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11431967.png)
![9-(2,5-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione](/img/structure/B11431968.png)
![N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B11431971.png)
![2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11431977.png)

![6-[4-(methylsulfanyl)phenyl]-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B11431985.png)
![3-(4-ethylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431993.png)

![N-(2-chlorobenzyl)-4-[2,4-dioxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11432006.png)
![3-methoxy-7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11432013.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B11432017.png)
![Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate](/img/structure/B11432025.png)
